2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylisoxazole core linked to a 4-fluorophenoxyethyl group via an acetamide bridge. The 3,5-dimethylisoxazole moiety is known to enhance metabolic stability and modulate electronic properties, while the 4-fluorophenoxyethyl group may influence lipophilicity and receptor binding interactions .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-10-14(11(2)21-18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAKOXDPYNVLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and pharmacological implications.
Structural and Functional Group Variations
Key Observations :
- Target vs. Indole Derivative : The indole-containing analog (CAS 1190246-42-4) exhibits lower molecular weight (269.3 vs. ~308.3) and higher predicted boiling point (597.8°C vs. ~500°C estimated for the target). The indole group likely enhances π-π stacking interactions, whereas the 4-fluorophenoxyethyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity.
- Target vs. Diphenylhexan Derivatives : Compounds in feature complex chiral backbones with polar functional groups (e.g., amino, hydroxy). These modifications likely enhance solubility and target specificity (e.g., protease inhibition) compared to the target’s simpler isoxazole-acetamide scaffold.
- Target vs. Pyrazolo-benzothiazine Derivative : The pyrazolo-benzothiazine core in introduces a sulfone group, which may confer metabolic stability and anti-inflammatory activity, contrasting with the target’s isoxazole ring, typically associated with kinase inhibition.
Predicted Physicochemical Properties
| Property | Target Compound (Estimated) | Indole Derivative |
|---|---|---|
| Density (g/cm³) | ~1.3 | 1.318±0.06 |
| Boiling Point (°C) | ~500 | 597.8±50.0 |
| pKa | ~14.7 | 14.70±0.43 |
| LogP (Lipophilicity) | ~2.5 (higher) | ~1.8 (lower) |
Analysis :
- The indole analog’s higher boiling point correlates with stronger intermolecular forces (e.g., hydrogen bonding via the indole NH group) .
Pharmacological Implications
- Target Compound: The 4-fluorophenoxyethyl group may enhance binding to hydrophobic pockets in targets like GABA receptors or serotonin transporters, as seen in fluorinated CNS-active drugs.
- Diphenylhexan Derivatives : These compounds’ chiral hydroxy/amino groups are critical for enantioselective interactions with enzymes (e.g., HIV protease inhibitors), a feature absent in the target compound.
- Pyrazolo-benzothiazine Derivative : The sulfone group and fused heterocyclic system in this analog are associated with cyclooxygenase (COX) inhibition and antitumor activity, differing from the target’s likely mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
